molecular formula C13H13NO4S2 B3363496 4-{[2-(Thiophen-2-yl)ethyl]sulfamoyl}benzoic acid CAS No. 1031130-62-7

4-{[2-(Thiophen-2-yl)ethyl]sulfamoyl}benzoic acid

Cat. No. B3363496
M. Wt: 311.4 g/mol
InChI Key: YAGWDFOAVUUGTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of “4-{[2-(Thiophen-2-yl)ethyl]sulfamoyl}benzoic acid” consists of a benzoic acid group attached to a thiophene ring via a sulfamoyl linkage. The molecular weight of the compound is 311.4 g/mol.


Chemical Reactions Analysis

While specific chemical reactions involving “4-{[2-(Thiophen-2-yl)ethyl]sulfamoyl}benzoic acid” are not available, thiophenes are known to undergo various types of reactions including electrophilic, nucleophilic, and radical substitutions .

Scientific Research Applications

Synthesis and Derivatives :Research has focused on synthesizing various derivatives and analogues of thiophene-based compounds due to their biological significance and diverse applications. One study elaborated on constructing new compounds containing benzoimidazole moiety incorporated into different amino acids and sulfamoyl analogues. These compounds demonstrated significant antimicrobial activities against a variety of bacteria and fungi, highlighting the versatility of thiophene derivatives in creating potent antimicrobial agents (Abd El-Meguid, 2014).

Material and Pharmaceutical Applications :Thiophene derivatives are noted for their broad spectrum of biological activities and applications in material science. They have been found to exhibit antibacterial, antifungal, antioxidant, and antiprotozoal properties. Moreover, their relevance extends to the field of material science, where polymeric thiophenes are utilized in various technologies such as thin-film transistors, organic field-effect transistors, and solar cells, indicating the material's versatility and importance in advancing technology and pharmaceuticals (Nagaraju et al., 2018).

properties

IUPAC Name

4-(2-thiophen-2-ylethylsulfamoyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4S2/c15-13(16)10-3-5-12(6-4-10)20(17,18)14-8-7-11-2-1-9-19-11/h1-6,9,14H,7-8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAGWDFOAVUUGTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CCNS(=O)(=O)C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[2-(Thiophen-2-yl)ethyl]sulfamoyl}benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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